Scaffold Identity Governs PI3Kα Biochemical Potency: Indazole vs. Pyrazolopyridine Isostere
The indazole core of the 3‑ethynyl‑1H‑indazole series is essential for PI3Kα inhibition. A direct head‑to‑head comparison within the same study showed that compound 10 (3‑ethynyl‑1H‑indazole derivative with a 4‑pyridyl substituent) inhibited PI3Kα with an IC50 of 0.361 µM, whereas its pyrazolopyridine isostere (compound 20) exhibited a 10‑fold loss of activity (IC50 = 3.05 µM) [1]. The authors attributed this difference to the inability of the aza‑analog to maintain the same hydrogen‑bond distance to Val851 in the kinase hinge region [1].
| Evidence Dimension | PI3Kα biochemical IC50 (LanthaScreen Eu kinase binding assay) |
|---|---|
| Target Compound Data | Compound 10 (3‑ethynyl‑1H‑indazole containing): IC50 = 0.361 µM (361 nM) |
| Comparator Or Baseline | Compound 20 (pyrazolopyridine analog of 10): IC50 = 3.05 µM |
| Quantified Difference | 8.45‑fold higher potency for the indazole scaffold |
| Conditions | Cell‑free LanthaScreen Eu kinase binding assay; values are means of ≥3 experiments with SD < ±20% [1]. |
Why This Matters
A procurement choice that switches to a pyrazolopyridine or other scaffold will likely incur a >8‑fold potency penalty, compromising hit‑to‑lead timelines and requiring extensive re‑optimization of the hinge‑binding motif.
- [1] Baraldi PG, Saponaro G, Tabrizi MA, et al. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of the phosphatidylinositol 3-kinase signaling pathway. J Med Chem. 2010;53(23):8368-8375. Table 1 and discussion. doi:10.1021/jm100825h View Source
